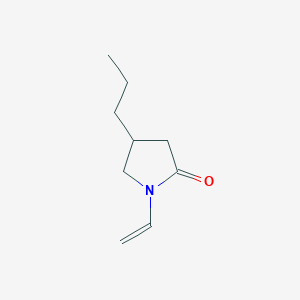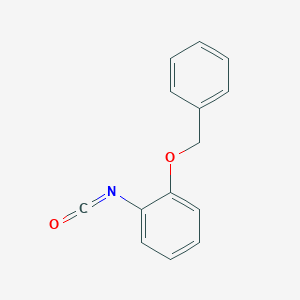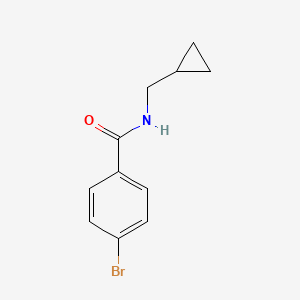
methyl 2-(chlorosulfonyl)-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(chlorosulfonyl)-3-methoxybenzoate, also known as MCMB, is an organic compound that is used for a variety of purposes in scientific research. It is a colorless, crystalline solid with a melting point of approximately 140 °C. MCMB is generally used as a reagent in organic synthesis, but it has also been used in a number of scientific applications, such as in the study of biochemical and physiological processes.
Mecanismo De Acción
Methyl 2-(chlorosulfonyl)-3-methoxybenzoate is believed to work by acting as a proton donor in the presence of a base. This allows it to react with other molecules, such as organic acids, to form new compounds. Additionally, this compound is believed to act as a catalyst in the synthesis of organic compounds, allowing for the formation of new molecules.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. It has been shown to have a variety of effects on enzymes, hormones, and other biological molecules. Additionally, this compound has been shown to have an effect on the activity of certain proteins, as well as on the production of certain proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(chlorosulfonyl)-3-methoxybenzoate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and isolate. Additionally, this compound is stable and non-toxic, making it a safe and reliable reagent for use in laboratory experiments. However, this compound does have some limitations for use in laboratory experiments. It is water-soluble, and thus it can be difficult to isolate from aqueous solutions. Additionally, this compound is not very soluble in organic solvents, which can limit its use in certain reactions.
Direcciones Futuras
There are a number of potential future directions for the use of methyl 2-(chlorosulfonyl)-3-methoxybenzoate. One potential direction is the use of this compound as a catalyst in the synthesis of pharmaceuticals. Additionally, this compound could be used in the synthesis of polymers, such as polystyrene, polyvinyl chloride, and polycarbonate. Finally, this compound could be used as a reagent in the synthesis of organic compounds, such as in the synthesis of organic acids.
Métodos De Síntesis
Methyl 2-(chlorosulfonyl)-3-methoxybenzoate is synthesized by reacting methyl 2-chlorobenzoate with chlorosulfonic acid in the presence of a base, such as pyridine or triethylamine. The reaction is carried out in anhydrous conditions, and the resulting product is a colorless crystalline solid. The yield of the reaction is typically high, and the product can be isolated by simple filtration.
Aplicaciones Científicas De Investigación
Methyl 2-(chlorosulfonyl)-3-methoxybenzoate has been used in a number of scientific applications, including in the study of biochemical and physiological processes. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a reactant in the synthesis of pharmaceuticals. Additionally, this compound has been used as a reagent in the preparation of various polymers, such as polystyrene, polyvinyl chloride, and polycarbonate.
Propiedades
IUPAC Name |
methyl 2-chlorosulfonyl-3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-14-7-5-3-4-6(9(11)15-2)8(7)16(10,12)13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJLICZVJHBGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1S(=O)(=O)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide](/img/structure/B6611354.png)

![ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate](/img/structure/B6611363.png)









